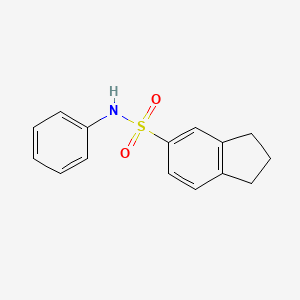![molecular formula C16H18N2O3S B6748439 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine](/img/structure/B6748439.png)
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine is a complex organic compound that features a morpholine ring, a thiazole ring, and a benzodioxin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine typically involves multiple steps. One common approach begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the thiazole and morpholine rings. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis equipment to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized under specific conditions.
Reduction: The thiazole ring can be reduced to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can lead to the formation of quinone derivatives, while reduction of the thiazole ring can yield thiazolidine derivatives .
Aplicaciones Científicas De Investigación
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders like Alzheimer’s disease
Industry: It may be used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin moiety can interact with various biological pathways, potentially affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Used in the synthesis of adrenergic antagonists.
6-Acetyl-1,4-benzodioxane: Evaluated for its potential as a therapeutic agent.
Uniqueness
What sets 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
4-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-14-15(21-8-7-20-14)9-12(1)13-11-22-16(17-13)10-18-3-5-19-6-4-18/h1-2,9,11H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIPXWBVGAUMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide](/img/structure/B6748360.png)
![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide](/img/structure/B6748367.png)
![(1R,2R)-N-[(1R,2S)-1-(1,3-benzodioxol-5-yl)-1-hydroxypropan-2-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B6748373.png)
![(2R)-N-[(4-chlorophenyl)methyl]-N-(3-methylbut-2-enyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B6748375.png)
![(2S)-1-(cyclopropanecarbonyl)-N-[(4-cyclopropylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6748387.png)
![[(1R,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-en-3-yl]-(3-pyridin-3-yl-1H-pyrazol-5-yl)methanone](/img/structure/B6748400.png)

![(2R)-N-[[4-(2-fluorophenyl)-1,3-thiazol-2-yl]methyl]-6-oxopiperidine-2-carboxamide](/img/structure/B6748419.png)
![N-[3-(3,4-dichlorophenyl)cyclobutyl]-2-(1H-pyrazol-5-yl)acetamide](/img/structure/B6748426.png)
![1-(2-Chlorothiophen-3-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)urea](/img/structure/B6748430.png)

![1-[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-3-(3,6-dihydro-2H-pyran-5-ylmethyl)urea](/img/structure/B6748447.png)

![1-[4-(5-fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-3-(1H-imidazol-2-yl)propan-1-one](/img/structure/B6748470.png)
